molecular formula C14H11FN2O2S2 B6522192 3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 896686-47-8

3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B6522192
CAS No.: 896686-47-8
M. Wt: 322.4 g/mol
InChI Key: HJTAOBTYHZRFCQ-UHFFFAOYSA-N
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Description

3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of the fluorophenyl and sulfanyl groups in its structure potentially enhances its pharmacological profile.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S2/c15-11-6-2-1-5-10(11)9-20-14-16-12-7-3-4-8-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTAOBTYHZRFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves several stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has been studied for its potential applications in various fields. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its antimicrobial and anticancer properties are of particular interest.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to other benzothiadiazine derivatives, 3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione stands out due to the presence of the fluorophenyl and sulfanyl groups. These groups can enhance its biological activity and specificity. Similar compounds include other benzothiadiazine derivatives with different substituents, such as alkyl, aryl, and amino groups .

Biological Activity

3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine family, known for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₅H₁₂FN₂O₂S
  • Molecular Weight : 308.33 g/mol

The structural characteristics include:

  • A benzothiadiazine core
  • A sulfanyl group attached to a fluorophenyl moiety

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the fluorophenyl group enhances binding affinity to hydrophobic pockets in target proteins, which may lead to inhibition or modulation of enzymatic activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antitumor Activity : Some studies have shown that benzothiadiazine derivatives can inhibit the proliferation of cancer cells by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds in this class have demonstrated potential as CDK4 inhibitors, which may prevent the overproliferation of cancer cells .
  • Antimicrobial Properties : The presence of sulfur in the structure may contribute to antimicrobial activity. Compounds with similar scaffolds have been evaluated for their effectiveness against various bacterial strains .
  • Diuretic Effects : Historically, certain benzothiadiazine derivatives have been used as diuretics due to their ability to inhibit sodium reabsorption in renal tubules .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of CDK4 leading to reduced cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
DiureticInhibition of sodium reabsorption in kidneys

Case Study: Inhibition of CDK4

A study conducted by Menear et al. (2008) highlighted the potential of benzothiadiazine derivatives as CDK inhibitors. The study demonstrated that specific modifications on the benzothiadiazine core could enhance selectivity and potency against CDK4, suggesting that this compound might exhibit similar properties .

Case Study: Antimicrobial Testing

Research published in MDPI evaluated various benzothiadiazine derivatives for their antimicrobial efficacy. The findings indicated significant activity against Staphylococcus aureus and Escherichia coli strains, suggesting that modifications in the substituents could lead to enhanced antimicrobial properties .

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